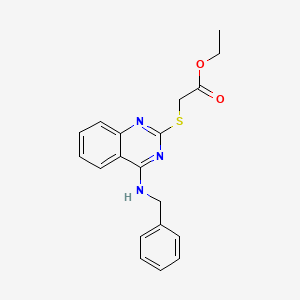

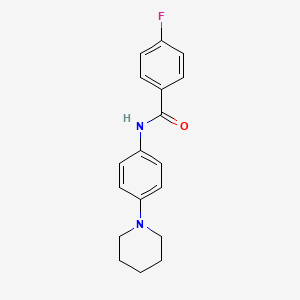

Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The title compound is synthesized by reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The quinazoline ring forms a dihedral angle of approximately 86.83° with the phenyl ring. Additionally, the terminal methyl group exhibits disorder, with a rotation of about 60° in a 0.531:0.469 ratio .

科学的研究の応用

Synthesis and Biological Activities

Synthesis Techniques and Derivatives

Ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate and its derivatives are synthesized using various chemical reactions, often involving halides, hydrazines, and isothiocyanates to create compounds with potential anti-monoamine oxidase and antitumor activities (Markosyan et al., 2015), (Grigoryan, 2017).

Antimicrobial and Antifungal Properties

Certain quinazolinone derivatives exhibit significant antibacterial and antifungal activities, showcasing the potential for developing new antimicrobial agents (Anisetti & Reddy, 2012), (Geesi, 2020).

Antiviral Activities

Novel quinazolinone derivatives have been synthesized and evaluated for their antiviral activities against various viruses, including respiratory and biodefense viruses, indicating their potential as antiviral agents (Selvam et al., 2007).

Anticonvulsant and Antitumor Effects

Some derivatives of Ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate have been found to possess anticonvulsant and antitumor effects, highlighting their potential in the treatment of neurological disorders and cancer (Kabra et al., 2011), (Markosyan et al., 2008).

Glutaminase Inhibition for Cancer Therapy

Derivatives related to Ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate have been evaluated as glutaminase inhibitors, a novel approach in cancer therapy aimed at inhibiting the nutrient supply to tumors (Shukla et al., 2012).

作用機序

Target of Action

Similar compounds have been shown to have antimicrobial effects, suggesting that the targets could be microbial cells .

Mode of Action

Related compounds have been found to inhibit biofilm formation in pseudomonas aeruginosa, which is regulated by the quorum sensing system .

Biochemical Pathways

Related compounds have been shown to decrease cell surface hydrophobicity, curtailing the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .

Result of Action

Related compounds have been shown to impede pseudomonas cells’ twitching motility, a trait which augments the cells’ pathogenicity and invasion potential .

Action Environment

It’s worth noting that the effectiveness of similar compounds can be influenced by the specific conditions of the microbial environment .

特性

IUPAC Name |

ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-2-24-17(23)13-25-19-21-16-11-7-6-10-15(16)18(22-19)20-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSBIPDVAKMFOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2-methylimidazo[1,2-A]pyridine-3-carboxamide](/img/structure/B2714639.png)

![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2714640.png)

![7-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2714643.png)

![4-[butyl(methyl)sulfamoyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2714645.png)

![N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714650.png)

![N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B2714658.png)

![2-(2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2714659.png)